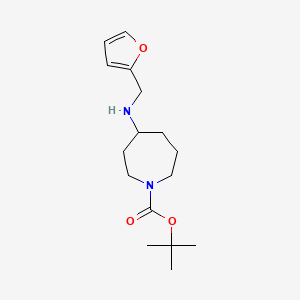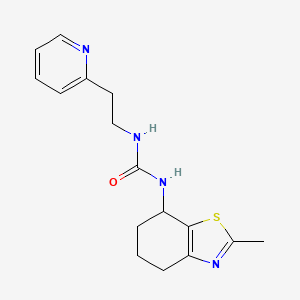
Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate, also known as TFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFA belongs to the class of azepane carboxylates, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter, and decrease the levels of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in neuronal excitability, which is believed to underlie its anticonvulsant and anxiolytic activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which suggests that it has potential as an anti-inflammatory agent. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. This suggests that this compound may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the multi-step synthesis of this compound can be time-consuming and expensive, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate. One area of research is the development of more efficient synthesis methods that can improve the yield and reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and make it a more effective therapeutic agent.
Synthesis Methods
The synthesis of Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the protection of the amine group of the starting material, 4-aminomethylfuran, using tert-butyl carbamate. This is followed by the reaction with 1,6-dibromohexane to form the azepane ring. The final step involves the deprotection of the amine group and the introduction of the carboxylate group using ethyl chloroformate. The overall yield of this compound is around 20%.
Scientific Research Applications
Tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic activities in animal models. This compound has also been investigated for its potential as a treatment for neuropathic pain and epilepsy. Additionally, this compound has been shown to have anticancer properties and has been studied for its potential as a chemotherapeutic agent.
properties
IUPAC Name |
tert-butyl 4-(furan-2-ylmethylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18-9-4-6-13(8-10-18)17-12-14-7-5-11-20-14/h5,7,11,13,17H,4,6,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKVNBOTHNPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)